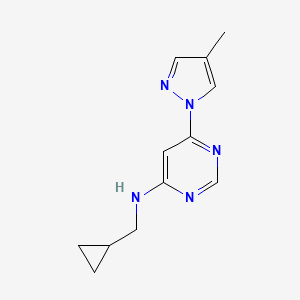![molecular formula C16H17N5O2S B6441591 3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione CAS No. 2549050-97-5](/img/structure/B6441591.png)
3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a pyrimidine ring, a benzothiazole moiety, and a diazepane ring. Pyrimidine is a six-membered ring with two nitrogen atoms, benzothiazole consists of a benzene ring fused to a thiazole ring, and diazepane is a seven-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine, benzothiazole, and diazepane rings. These structures can participate in a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of hydrogen bond donors and acceptors could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione has been found to possess a number of unique properties that make it a promising candidate for scientific research. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as pyrimidines, benzothiazoles, and pyrazoles. This compound has also been used as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. Furthermore, this compound has been found to possess antioxidant properties and has been used in the synthesis of various antioxidants.
Wirkmechanismus
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to the induction of apoptosis within cells . The compound’s interaction with CDK2 thus results in a decrease in cell proliferation, particularly in cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest . This disruption can trigger apoptosis, leading to the death of the affected cells .
Pharmacokinetics
Similar compounds have been shown to have favorable distribution to the brain
Result of Action
The compound’s action results in a significant decrease in cell proliferation, particularly in cancer cells . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells, leading to their death .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione in laboratory experiments include its availability, ease of synthesis, and low cost. Furthermore, this compound is a stable compound with a wide range of applications in scientific research. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water soluble and must be dissolved in an organic solvent before use. In addition, the compound is not very soluble in most organic solvents and must be heated to facilitate its dissolution.
Zukünftige Richtungen
The potential future directions for 3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into the synthesis of this compound and its derivatives may lead to the development of new and improved synthetic methods. Furthermore, further research into the structure-activity relationships of this compound may lead to the development of more potent and selective inhibitors of tyrosinase and other enzymes. Finally, further research into the antioxidant properties of this compound may lead to the development of new and improved antioxidants.
Synthesemethoden
The synthesis of 3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione involves the reaction of pyrimidine-4-carbaldehyde with 1,2-dibromo-benzothiazole in the presence of anhydrous sodium acetate. This reaction is carried out in an aqueous medium at a temperature of 80°C. The reaction is carried out for a period of 8-10 hours and is monitored by thin layer chromatography (TLC). The product is then purified by column chromatography and recrystallized from aqueous ethanol. The final product is a white crystalline powder with a melting point of 162-165°C.
Eigenschaften
IUPAC Name |
3-(4-pyrimidin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-24(23)14-5-2-1-4-13(14)16(19-24)21-9-3-8-20(10-11-21)15-6-7-17-12-18-15/h1-2,4-7,12H,3,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZQPYJSLOXAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)
![3-[4-(6-ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441533.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)
![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6441545.png)
![6-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441549.png)
![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)
![1-cyclopropyl-4-[(oxan-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441563.png)
![1-cyclopentyl-4-[(oxolan-3-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6441571.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)
![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)
![3-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441603.png)
![4-{[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441608.png)